

Application Notes and Protocols for ^1H and ^{13}C NMR of 2-Hexadecanone

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Compound of Interest

Compound Name: 2-HEXADECANONE

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Abstract

This document provides detailed information on the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) chemical shifts for **2-hexadecanone**. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This application note includes tabulated NMR data, a comprehensive experimental protocol for data acquisition, and a workflow diagram for the NMR analysis process.

Introduction

2-Hexadecanone, also known as methyl tetradecyl ketone, is a long-chain aliphatic ketone.[1] [2] Its chemical formula is $\text{C}_{16}\text{H}_{32}\text{O}$. [3] Accurate structural characterization is crucial for its application in various research and development fields. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This note details the expected ^1H and ^{13}C NMR chemical shifts and provides a standardized protocol for obtaining high-quality spectra.

Chemical Structure of **2-Hexadecanone**:

NMR Spectral Data

The ^1H and ^{13}C NMR spectra of **2-hexadecanone** were acquired in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard.

Table 1: ^1H NMR Chemical Shifts for **2-Hexadecanone**

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
CH_3 (C1)	~2.13	Singlet (s)	3H
CH_2 (C3)	~2.41	Triplet (t)	2H
CH_2 (C4-C14)	~1.25	Multiplet (m)	22H
CH_2 (C15)	~1.58	Quintet (quin)	2H
CH_3 (C16)	~0.88	Triplet (t)	3H

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Table 2: ^{13}C NMR Chemical Shifts for **2-Hexadecanone**

Assignment	Chemical Shift (ppm)
$\text{C}=\text{O}$ (C2)	~209.2
CH_3 (C1)	~29.8
CH_2 (C3)	~43.8
CH_2 (C4-C13)	~29.4 - 29.7
CH_2 (C14)	~31.9
CH_2 (C15)	~22.7
CH_3 (C16)	~14.1

Note: The signals for the central methylene carbons (C4-C13) often overlap, resulting in a complex signal cluster.

Experimental Protocol

This section outlines the procedure for acquiring ^1H and ^{13}C NMR spectra of **2-hexadecanone**.

3.1 Materials and Equipment

- **2-Hexadecanone** (solid)[1]
- Deuterated chloroform (CDCl_3)
- 5 mm NMR tubes[4]
- Pipettes or syringes
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

3.2 Sample Preparation

- Weigh approximately 10-20 mg of **2-hexadecanone** for ^1H NMR (20-50 mg for ^{13}C NMR) and place it into a clean, dry vial.[4]
- Add approximately 0.6-0.7 mL of CDCl_3 to the vial.[4]
- Gently vortex the mixture until the solid is completely dissolved.
- Using a pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[4]
- Cap the NMR tube securely.

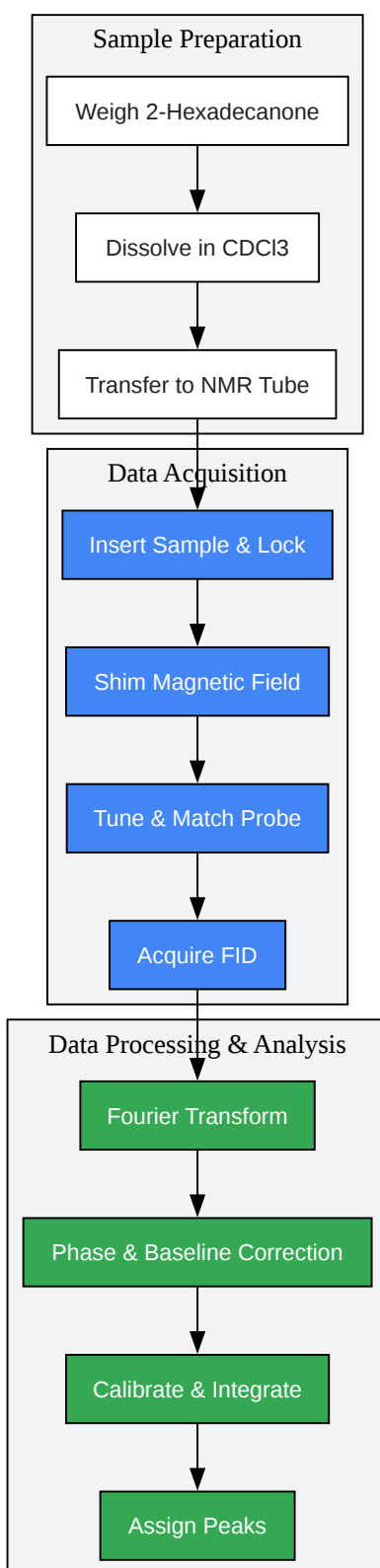
3.3 NMR Spectrometer Setup and Data Acquisition

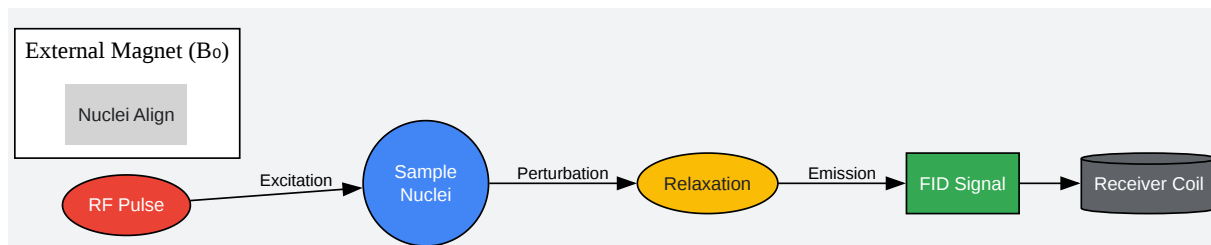
- Insertion: Insert the NMR tube into the spinner turbine and adjust the depth using a gauge. Place the sample into the NMR magnet.[5]
- Locking: Lock the spectrometer on the deuterium signal of the CDCl_3 solvent. This step stabilizes the magnetic field.[4]
- Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which maximizes spectral resolution and line shape.[4]

- Tuning and Matching: Tune and match the probe for the desired nucleus (^1H or ^{13}C) to ensure efficient signal detection.[\[4\]](#)[\[5\]](#)
- Acquisition Parameters (^1H NMR):
 - Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')
 - Spectral Width: ~16 ppm
 - Number of Scans: 8-16
 - Relaxation Delay (d1): 1-2 seconds
 - Acquisition Time: ~2-3 seconds
- Acquisition Parameters (^{13}C NMR):
 - Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
 - Spectral Width: ~240 ppm
 - Number of Scans: 1024 or more (due to low natural abundance of ^{13}C)[\[6\]](#)
 - Relaxation Delay (d1): 2 seconds
 - Acquisition Time: ~1-2 seconds
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H , 77.16 ppm for ^{13}C) or TMS (0 ppm).
 - Integrate the peaks in the ^1H spectrum.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for NMR data acquisition and the general signaling pathway of the NMR experiment.





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